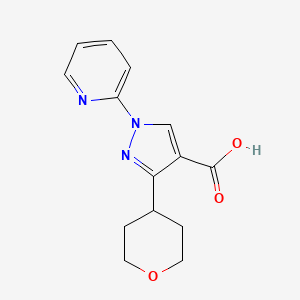
Chlorhydrate de 3-(4-amino-phényl)-2-méthyl-3H-quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Amino-phenyl)-2-methyl-3H-quinazolin-4-one hydrochloride is a synthetic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Applications De Recherche Scientifique
3-(4-Amino-phenyl)-2-methyl-3H-quinazolin-4-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Amino-phenyl)-2-methyl-3H-quinazolin-4-one hydrochloride typically involves the condensation of 4-aminoacetophenone with anthranilic acid under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the quinazolinone core. The final product is obtained by treating the quinazolinone with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Amino-phenyl)-2-methyl-3H-quinazolin-4-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine, chlorine, and nitric acid under acidic conditions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Dihydroquinazolinones.
Substitution: Halogenated and nitrated derivatives.
Mécanisme D'action
The mechanism of action of 3-(4-Amino-phenyl)-2-methyl-3H-quinazolin-4-one hydrochloride involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the inhibition of microbial growth. The exact pathways involved depend on the specific biological target and the context of its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-3H-quinazolin-4-one: Lacks the amino-phenyl group, resulting in different biological activities.
4-Amino-2-methylquinazoline: Similar structure but lacks the ketone group, affecting its reactivity and applications.
3-Phenyl-2-methylquinazolin-4-one: Substituted with a phenyl group instead of an amino-phenyl group, leading to different chemical properties.
Uniqueness
3-(4-Amino-phenyl)-2-methyl-3H-quinazolin-4-one hydrochloride is unique due to the presence of both the amino-phenyl group and the quinazolinone core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects further highlight its significance in scientific research.
Propriétés
IUPAC Name |
3-(4-aminophenyl)-2-methylquinazolin-4-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O.ClH/c1-10-17-14-5-3-2-4-13(14)15(19)18(10)12-8-6-11(16)7-9-12;/h2-9H,16H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOIPIJDILYNUMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(E)-2-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]ethenyl]pyridine](/img/structure/B2541355.png)
![2-Morpholinobenzo[d]thiazol-5-amine](/img/structure/B2541356.png)
![4-{5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}morpholine](/img/structure/B2541357.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide](/img/structure/B2541358.png)


![5-bromo-N-[2-(2,3-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-furamide](/img/structure/B2541363.png)
![Methyl 4-{[(3-fluoro-4-methylphenyl)carbamoyl]methoxy}-6-methylquinoline-2-carboxylate](/img/structure/B2541364.png)
![8-{[benzyl(methyl)amino]methyl}-7-hydroxy-3-phenyl-4H-chromen-4-one](/img/structure/B2541366.png)
![Ethyl 2-{[(4-chlorophenyl)sulfonyl]anilino}acetate](/img/structure/B2541370.png)
![(E)-3-phenyl-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2541371.png)



